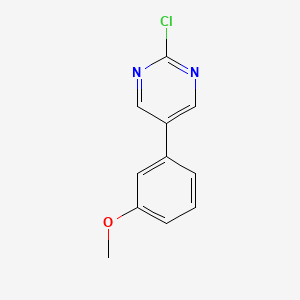
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is a chemical compound characterized by a benzyl alcohol structure substituted with a pyrrolidine-1-sulfonyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzyl alcohol and pyrrolidine-1-sulfonyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in benzyl alcohol with the pyrrolidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process may involve the use of solvents, temperature control, and purification steps to obtain the final product.
Types of Reactions:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The pyrrolidine-1-sulfonyl group can undergo reduction to form pyrrolidine.
Substitution: The hydroxyl group in benzyl alcohol can be substituted with various other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromyl chloride (CrO2Cl2) and conditions involve controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Pyrrolidine
Substitution: Various substituted benzyl alcohols
Applications De Recherche Scientifique
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing biological processes.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Benzyl alcohol, Pyrrolidine, Sulfonyl chloride derivatives
Uniqueness: The presence of both benzyl alcohol and pyrrolidine-1-sulfonyl groups in a single molecule provides unique chemical and biological properties that are not found in other compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-3-5-11(6-4-10)16(14,15)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLXVRYODQETFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848306.png)

![[3-(2,5-Dimethylphenyl)phenyl]methanol](/img/structure/B7848314.png)
![(3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848319.png)
![(4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848327.png)




![(3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848351.png)
![(3'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848355.png)
